molecular formula C16H11I2N3O5S B13953837 3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 530138-35-3

3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13953837
CAS No.: 530138-35-3
M. Wt: 611.2 g/mol
InChI Key: TUAXSKKKZMWZCE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as sodium hydroxide, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted benzoic acids, and hydrolyzed products.

Scientific Research Applications

3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar compounds to 3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid include:

The uniqueness of this compound lies in its combination of iodine, nitro, and carbamothioyl groups, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

530138-35-3

Molecular Formula

C16H11I2N3O5S

Molecular Weight

611.2 g/mol

IUPAC Name

3,5-diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H11I2N3O5S/c1-7-4-8(2-3-12(7)21(25)26)14(22)20-16(27)19-13-10(15(23)24)5-9(17)6-11(13)18/h2-6H,1H3,(H,23,24)(H2,19,20,22,27)

InChI Key

TUAXSKKKZMWZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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